molecular formula C4H3BrSe B15232817 3-Bromoselenophene

3-Bromoselenophene

Cat. No.: B15232817
M. Wt: 209.94 g/mol
InChI Key: WWYHTIYRNWMTJS-UHFFFAOYSA-N
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Description

3-Bromoselenophene is an organoselenium compound that belongs to the class of selenophenes. Selenophenes are heterocyclic compounds containing selenium as the heteroatom in a five-membered ring structure. The presence of selenium imparts unique chemical and physical properties to these compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoselenophene typically involves the bromination of selenophene. One common method is the reaction of selenophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the selenophene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Scientific Research Applications

3-Bromoselenophene has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoselenophene in various applications is often related to the unique properties of the selenium atom. In biological systems, selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In materials science, the electronic properties of selenium contribute to the conductivity and photophysical behavior of selenophene-based materials.

Comparison with Similar Compounds

    3-Bromothiophene: Similar to 3-Bromoselenophene but contains sulfur instead of selenium. It exhibits different electronic properties due to the difference in electronegativity and atomic size between sulfur and selenium.

    3-Bromo-2,5-dimethylselenophene: A derivative of selenophene with additional methyl groups, which can influence its reactivity and physical properties.

Uniqueness of this compound: The presence of selenium in this compound imparts unique redox properties and electronic characteristics that are not observed in its sulfur analogs. These properties make this compound particularly valuable in applications requiring specific electronic or photophysical behaviors.

Properties

Molecular Formula

C4H3BrSe

Molecular Weight

209.94 g/mol

IUPAC Name

3-bromoselenophene

InChI

InChI=1S/C4H3BrSe/c5-4-1-2-6-3-4/h1-3H

InChI Key

WWYHTIYRNWMTJS-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C=C1Br

Origin of Product

United States

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